molecular formula C18H17BrN4O4S B4612634 2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B4612634
M. Wt: 465.3 g/mol
InChI Key: SMIYQXIYBUTKJV-UHFFFAOYSA-N
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Description

2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.

Preparation Methods

The synthesis of 2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The bromination of the indole ring is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions

Mechanism of Action

The mechanism of action of 2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The bromine and acetamide groups contribute to the compound’s binding affinity and specificity, influencing its biological effects .

Comparison with Similar Compounds

Compared to other indole derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds include:

The presence of the indole core, along with the bromine and acetamide groups, makes 2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide a unique and versatile compound for scientific research.

Properties

IUPAC Name

2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O4S/c1-27-5-4-20-15(24)9-23-8-10(12-7-11(19)2-3-14(12)23)6-13-16(25)21-18(28)22-17(13)26/h2-3,6-8H,4-5,9H2,1H3,(H,20,24)(H2,21,22,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIYQXIYBUTKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 4
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 6
2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

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